Cas no 18002-44-3 (Benzenamine, 3,4-bis(phenylmethoxy)-)

Benzenamine, 3,4-bis(phenylmethoxy)- structure
18002-44-3 structure
Product Name:Benzenamine, 3,4-bis(phenylmethoxy)-
CAS No:18002-44-3
MF:C20H19NO2
MW:305.370365381241
CID:1370728
PubChem ID:12253784
Update Time:2025-04-20

Benzenamine, 3,4-bis(phenylmethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3,4-bis(phenylmethoxy)-
    • 3,4-bis(phenylmethoxy)aniline
    • SB83208
    • 3,4-BIS(BENZYLOXY)ANILINE
    • CHEMBL170337
    • SCHEMBL5659691
    • DTXSID50482594
    • 18002-44-3
    • BS-21767
    • DB-394107
    • PCAOYIXQKCKNNT-UHFFFAOYSA-N
    • 3,4-dibenzyloxyaniline
    • 3,4-dibenzyloxy aniline
    • Inchi: 1S/C20H19NO2/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13H,14-15,21H2
    • InChI Key: PCAOYIXQKCKNNT-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1=CC(=CC=C1OCC1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 305.14167
  • Monoisotopic Mass: 305.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 44.5Ų

Experimental Properties

  • PSA: 44.48

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